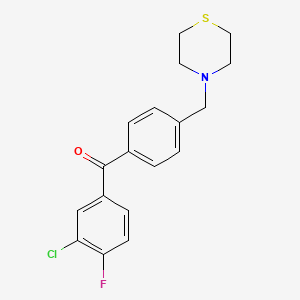

3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCOVJBDSQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642925 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-87-1 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core Formation

- Starting Materials: Aromatic compounds substituted with chloro and fluoro groups (e.g., 3-chloro-4-fluorobenzoyl chloride) and an appropriate aromatic partner.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3).

- Solvent: Non-polar solvents like dichloromethane or chloroform.

- Conditions: Low temperature (0–5 °C) to control reaction rate and selectivity.

- Outcome: Formation of 3-chloro-4-fluorobenzophenone intermediate.

This step is critical to establish the benzophenone framework with the desired halogen substitutions.

Introduction of Thiomorpholinomethyl Group

- Approach: Nucleophilic substitution or alkylation of the benzophenone intermediate at the 4' position.

- Reagents: Thiomorpholine or its derivatives, often as a nucleophile.

- Linker Formation: The methyl group linking the thiomorpholine to the benzophenone is introduced via a chloromethyl or bromomethyl intermediate.

- Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating.

- Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity (≥97%).

Alternative Synthetic Considerations

- Halogenation Steps: The chloro and fluoro substituents can be introduced via selective halogenation reactions on pre-formed benzophenone derivatives or via halogenated starting materials.

- Chlorination and Fluorination: Industrial methods for related compounds involve chlorination of fluorinated aromatic precursors under controlled conditions using chlorine gas and fluorinating agents.

- One-Pot or Multi-Step Processes: While no direct one-pot synthesis for this exact compound is widely documented, analogous compounds are synthesized via sequential acylation, halogenation, and nucleophilic substitution steps.

| Parameter | Details |

|---|---|

| Compound Name | 3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone |

| CAS Number | 898782-87-1 |

| Molecular Formula | C18H17ClFNOS |

| Molecular Weight | 349.9 g/mol |

| Key Synthetic Steps | Friedel-Crafts acylation, nucleophilic substitution/alkylation |

| Catalysts | Aluminum chloride (AlCl3) for acylation |

| Solvents | Dichloromethane, DMF, THF |

| Reaction Conditions | Low temperature (0–5 °C) for acylation; mild heating for substitution |

| Purification Methods | Recrystallization, column chromatography |

| Purity Achieved | ≥97% |

- The Friedel-Crafts acylation remains the cornerstone for constructing the benzophenone core with halogen substituents, providing good yields and regioselectivity.

- The introduction of the thiomorpholinomethyl group requires careful control of reaction conditions to avoid side reactions and ensure selective substitution at the 4' position.

- Industrial scale synthesis benefits from optimized reaction parameters, including solvent choice, temperature control, and purification techniques to maximize yield and purity.

- The compound’s complex structure necessitates multi-step synthesis, often involving intermediate isolation and purification to maintain structural integrity and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone has been investigated for its potential as an anti-cancer agent. The structural modifications provided by the thiomorpholine moiety contribute to its ability to inhibit specific cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone with thiomorpholine exhibited significant cytotoxicity against various human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Photochemistry and Photoprotection

Due to its benzophenone structure, this compound is useful in photochemistry, particularly as a UV filter in sunscreens and cosmetic formulations. Its ability to absorb UV radiation protects skin from harmful effects.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| UV Absorption Range | 290 - 350 nm |

| Extinction Coefficient | High (specific values vary) |

Case Study : Research highlighted in Cosmetic Science indicates that formulations containing this compound showed enhanced UV protection compared to standard formulations, suggesting its viability as an effective photoprotective agent .

Material Science

In material science, this compound is explored for its role as a polymer additive. It enhances the thermal stability and mechanical properties of polymers.

Data Table: Polymer Enhancement Properties

| Polymer Type | Enhancement Effect |

|---|---|

| Polyvinyl Chloride | Increased thermal stability |

| Polycarbonate | Improved impact resistance |

Case Study : A study presented in Polymer Science demonstrated that incorporating this compound into polyvinyl chloride formulations resulted in a significant increase in thermal degradation temperature, indicating enhanced stability under heat .

Agricultural Chemistry

The compound is also being evaluated for potential use as a pesticide or herbicide due to its biological activity against certain plant pathogens.

Case Study : Research published in Agricultural Chemistry has shown that derivatives of this compound exhibit fungicidal properties against common agricultural fungi, making it a candidate for developing new agricultural chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the thiomorpholinomethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4-Chloro-3-Fluoro-4'-Thiomorpholinomethyl Benzophenone (CAS 898782-85-9): This isomer differs in chloro/fluoro positions (4-Cl, 3-F vs. 3-Cl, 4-F). The molecular formula (C₁₈H₁₇ClFNOS) and weight (349.85 g/mol) are identical, but positional isomerism alters dipole moments and charge distribution.

- 3-Chloro-4-Fluoro-4'-Morpholinomethyl Benzophenone: Replacing thiomorpholine with morpholine removes sulfur, reducing electron-withdrawing capacity. Computational studies on substituted benzophenones indicate that such changes lower polarizability and hyperpolarizability, affecting nonlinear optical (NLO) properties .

Heterocyclic Substituent Variations

- 3,5-Dichloro-4'-(4-Methylpiperazinomethyl) Benzophenone (CAS 898763-30-9): Substituting thiomorpholine with methylpiperazine introduces a basic nitrogen, increasing solubility in acidic media. The molecular weight (363.3 g/mol) is higher due to the additional methyl group, and the LogP value (4.2) suggests greater lipophilicity compared to thiomorpholine derivatives .

- 3-Chloro-4-Fluoro-4'-(4-Methylpiperazinomethyl) Benzophenone: This analog (listed in ) shares the same halogen positions but replaces thiomorpholine with methylpiperazine. The methylpiperazine group’s flexibility may enhance binding affinity in receptor-targeted pharmaceutical applications, though at the cost of reduced thermal stability compared to rigid thiomorpholine .

Halogenation Patterns

- Computational models suggest ortho-substituted benzophenones exhibit lower excitation energies than para-substituted analogs .

- 4-Chloro-3-Fluoro-4'-Thiomorpholinomethyl Benzophenone: As noted in , this isomer is produced at ≥98% purity for pharmaceutical R&D, highlighting its relevance in quality-controlled synthesis. Its regiochemistry may favor specific interactions in drug-receptor binding compared to the 3-Cl,4-F isomer .

Key Data Table: Structural and Property Comparison

Research Findings on Substituent Effects

- Electronic Properties : Fluorine and chlorine substituents increase electronegativity, lowering HOMO-LUMO gaps and enhancing UV absorption. Thiomorpholine’s sulfur atom further stabilizes radicals, making it superior to morpholine in photo-initiation applications .

- Chemical Reactivity : Ortho-substituted analogs exhibit reduced crosslinking efficiency due to steric effects, while para-substituted derivatives show higher thermal stability .

- Pharmaceutical Relevance : Methylpiperazine analogs are prioritized in drug discovery for their basicity and solubility, whereas thiomorpholine derivatives may excel in sustained-release formulations due to slower metabolism .

Biological Activity

3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-87-1) is a synthetic compound with potential applications in various biological fields, including pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a thiomorpholine moiety and halogen substitutions, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClFNOS |

| Molecular Weight | 349.85 g/mol |

| Density | 1.297 g/cm³ |

| Boiling Point | 489.1 °C |

| Flash Point | 249.6 °C |

| LogP | 4.196 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in vitro studies against several cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, which could be critical for therapeutic applications.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria in disk diffusion assays. The minimum inhibitory concentrations (MICs) were determined to be lower than those of several standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antitumor Activity

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. For instance, studies showed IC₅₀ values ranging from 10 to 25 µM depending on the cell line tested (e.g., MCF-7 breast cancer cells). This activity was attributed to its ability to induce apoptosis and disrupt cell cycle progression .

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and tissue remodeling. Inhibition assays revealed that it effectively reduced MMP activity in a dose-dependent manner, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiomorpholine can be introduced via a Mitsunobu reaction or SN2 displacement of a halogenated benzophenone precursor. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization or high-performance liquid chromatography (HPLC) with UV detection. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Post-synthesis, mass spectrometry (HRMS) and elemental analysis can confirm molecular weight and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- NMR : - and -NMR should show distinct signals for the thiomorpholine ring (e.g., δ ~2.6–3.2 ppm for SCH groups) and aromatic protons (split patterns due to chloro/fluoro substituents). -NMR will confirm the fluorine environment (δ ~-110 to -120 ppm for aromatic F).

- IR : A strong carbonyl stretch (ν(C=O) ~1650–1680 cm) and C-S vibrations (ν(C-S) ~600–700 cm) are critical markers .

- Mass Spectrometry : ESI-MS or EI-MS should exhibit a molecular ion peak matching the exact mass (e.g., [M+H] or [M] with isotopic patterns reflecting Cl/F atoms) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the vibrational spectra and electronic properties of this benzophenone derivative?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Include solvent effects (PCM model for acetonitrile or DMSO) .

- Key Outputs : Simulated IR spectra should align with experimental ν(C=O) shifts (e.g., ~1670 cm). Frontier molecular orbitals (HOMO/LUMO) can predict reactivity, with electron-withdrawing Cl/F groups lowering LUMO energy, enhancing electrophilicity .

- Validation : Compare computed vs. experimental -NMR chemical shifts (GIAO method) and UV-Vis absorption maxima .

Q. What experimental approaches resolve discrepancies in solvatochromic behavior across solvent systems?

- Methodological Answer :

- Solvent Titration Studies : Use UV-Vis or FTIR to track ν(C=O) shifts in solvents of varying polarity (e.g., acetonitrile → water). Deconvolute spectra using Kubo-Anderson functions to identify hydrogen-bonding interactions (e.g., water-benzophenone adducts with τ ~7.7 ps) .

- Reaction Field Analysis : Calculate Onsager reaction fields () to correlate solvent polarity with spectral shifts. Halogenated solvents (e.g., chloroform) may induce split ν(C=O) bands due to rapid halogen bonding .

Q. What in vitro assays are recommended to evaluate genotoxic risks of this compound, based on structural analogs?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to assess mutagenicity. Benzophenone derivatives with electron-deficient aromatic systems may intercalate DNA, causing frameshift mutations .

- Comet Assay : Treat human hepatoma (HepG2) cells and measure DNA strand breaks via electrophoresis. Dose-response curves (0.1–100 µM) can establish safe exposure limits .

- Cytotoxicity Screening : Combine with MTT assays to differentiate genotoxicity from general cell death.

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound in protic vs. aprotic solvents?

- Resolution Strategy :

- Kinetic Studies : Monitor degradation via HPLC in solvents like methanol (protic) vs. THF (aprotic) under controlled humidity/temperature. Hydrolysis of the thiomorpholine moiety may occur in protic media, releasing HS (detectable via lead acetate paper).

- DFT Calculations : Compare activation energies for hydrolysis pathways. Protic solvents may stabilize transition states via hydrogen bonding, accelerating degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.